molecular formula C12H9Cl2NO3 B070738 Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate CAS No. 175134-95-9

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

Cat. No. B070738
M. Wt: 286.11 g/mol
InChI Key: FAEKTUDLKDVPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, also known as Clioquinol, is a synthetic compound that belongs to the class of hydroxyquinoline derivatives. It was first synthesized in 1934 and has since been used for various scientific research applications due to its unique properties.

Mechanism Of Action

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate exerts its effects by chelating metal ions, particularly copper and zinc, which are essential for the growth and survival of microorganisms. By depriving microorganisms of these essential metal ions, Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate inhibits their growth and replication.

Biochemical And Physiological Effects

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of amyloid-beta peptide aggregation, the inhibition of copper-mediated oxidative stress, and the modulation of immune responses. It has also been shown to have antifungal, antibacterial, and antiviral properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate in lab experiments is its ability to chelate metal ions, which makes it a useful tool for studying the role of metal ions in various biological processes. However, Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate has certain limitations, including its potential toxicity and the need to use high concentrations to achieve its effects.

Future Directions

There are several future directions for the use of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate in scientific research. One area of interest is the development of new therapeutic agents based on Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, particularly for the treatment of Alzheimer's disease. Another area of interest is the use of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate as a tool for studying the role of metal ions in various biological processes, including immune responses and microbial infections. Additionally, the use of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate in combination with other drugs or therapies may enhance its efficacy and reduce its potential toxicity.

Synthesis Methods

The synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate involves the reaction of 8-hydroxyquinoline with chloroacetic acid under basic conditions, followed by esterification with ethanol. The resulting product is then chlorinated to obtain Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate.

Scientific Research Applications

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate has been extensively used in scientific research due to its ability to chelate metal ions, particularly copper and zinc. It has been used as a diagnostic tool for Alzheimer's disease, as it has been shown to reduce the levels of amyloid-beta peptides, which are associated with the disease. Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate has also been used in the treatment of various microbial infections, including tuberculosis and fungal infections.

properties

IUPAC Name

ethyl 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)7-5-15-10-6(11(7)16)3-4-8(13)9(10)14/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEKTUDLKDVPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801188938
Record name Ethyl 7,8-dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

CAS RN

175134-95-9
Record name Ethyl 7,8-dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175134-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7,8-dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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